Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a quinazoline moiety via a thioacetamide linker. These analogs are frequently synthesized via multicomponent reactions (e.g., Petasis or Knoevenagel condensations) and evaluated for pharmacological activities, including kinase inhibition or neuroprotective effects .
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-21(26)18-14-8-4-6-10-16(14)29-20(18)24-17(25)11-28-19-13-7-3-5-9-15(13)22-12-23-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHKPCBROTLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 852366-75-7) is a synthetic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound features a quinazoline moiety, which is associated with various biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural characteristics of this compound enable it to interact with multiple biological targets, making it a candidate for further medicinal chemistry studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting tyrosine kinases, which are critical in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Pathway Modulation : It affects pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 23.2 - 49.9 |
| HeLa (Cervical Cancer) | 52.9 - 95.9 |
| A549 (Lung Cancer) | 30.0 - 60.0 |
These findings suggest that this compound possesses notable antiproliferative activity and may serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, suggesting its potential as a new antimicrobial agent.
Case Studies and Research Findings
- Antitumor Activity Evaluation : In a study involving various derivatives of the compound, it was found that several exhibited significant cytotoxicity against cancer cells with IC50 values ranging from low to moderate levels. The structure-activity relationship (SAR) indicated that modifications to the quinazoline moiety could enhance anticancer activity .
- Inhibition Studies : The compound was subjected to enzyme inhibition assays where it demonstrated competitive inhibition against acetylcholinesterase (AChE), highlighting its potential relevance in neurodegenerative disease research .
- Toxicity Assessment : Preliminary toxicity studies have shown that the compound is non-toxic at lower concentrations in murine models, indicating a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown effectiveness against Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. The compound inhibits quorum sensing mechanisms in this bacterium, leading to reduced biofilm formation and virulence factor expression.
- Anticancer Potential : The compound has demonstrated antiproliferative effects against various human cancer cell lines. Its mechanism may involve the inhibition of specific kinases or proteins involved in cell proliferation and survival .
Case Study 1: Antimicrobial Activity
In a study focusing on the antimicrobial properties of quinazoline derivatives, this compound was tested against Pseudomonas aeruginosa. Results indicated that the compound effectively reduced biofilm formation by interfering with quorum sensing pathways. This suggests its potential application in developing new antimicrobial therapies aimed at resistant bacterial strains.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of various quinazoline derivatives, including this compound. The findings revealed significant cytotoxicity against several cancer cell lines. The compound's ability to inhibit specific kinases was noted as a promising mechanism for its anticancer effects .
Comparison with Similar Compounds
Key observations :
- The target compound’s synthesis would likely require a thiol-ene coupling step, absent in analogs.
- Multicomponent reactions (e.g., Petasis) offer modularity but lower yields (~22%) compared to Knoevenagel condensations (~70–80%) .
Physicochemical and Spectral Properties
- Solubility : Quinazoline-containing analogs are less water-soluble than morpholine- or piperazine-substituted derivatives (e.g., 5a-b ), which benefit from polar heterocycles .
- Stability : Thioacetamide linkers (as in the target compound) may exhibit oxidative instability compared to stable carboxamide bonds in IIIb or IIIc .
- Spectroscopic validation :
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- The synthesis typically involves a multi-step process:
Core Formation : Cyclization reactions to construct the tetrahydrobenzo[b]thiophene ring system (e.g., using thiophene derivatives and electrophiles) .
Functionalization : Introduction of the quinazolin-4-ylthio group via nucleophilic substitution or condensation reactions .
Esterification : Final modification with an ethyl ester group under controlled conditions (e.g., reflux in ethanol) .
- Key intermediates include ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is often acylated or condensed with other moieties .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- NMR Spectroscopy : Confirms structural integrity (e.g., H NMR for hydrogen environments, C NMR for carbon backbone) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., M peaks) .
- Chromatography : TLC or HPLC for purity assessment .
Q. What are the critical intermediates in the synthesis of this compound?
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : Prepared via cyclization of thiophene precursors and subsequent functionalization .
- Quinazolin-4-ylthioacetamide : Synthesized separately and coupled to the thiophene core via nucleophilic substitution .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to enhance yield and minimize byproducts?
- Solvent Selection : Use toluene or ethanol for condensation reactions to improve solubility and reduce side reactions .
- Catalysts : Piperidine or acetic acid in Knoevenagel condensations enhances reaction efficiency .
- Temperature Control : Reflux conditions (~80–100°C) balance reaction speed and stability of sensitive intermediates .
- Purification : Recrystallization from ethanol or methanol removes impurities .
Q. What methodologies are recommended for resolving contradictory biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and concentrations .
- Structural Validation : Confirm compound purity via HPLC and cross-check NMR data to rule out degradation .
- Comparative Studies : Evaluate structural analogs (e.g., EU1794-4 in ) to identify activity trends influenced by substituents .
Q. What experimental approaches are used to elucidate the mechanism of action in modulating biological targets?
- Electrophysiology : Single-channel recordings (e.g., for NMDAR modulation) to study ion channel interactions .
- Molecular Docking : Predict binding interactions with targets like acetylcholinesterase or tyrosine kinases .
- Enzyme Assays : Measure inhibition kinetics (e.g., IC values) using purified enzymes .
Q. How do structural modifications at specific positions influence the compound's physicochemical and biological properties?
- Quinazolin-4-ylthio Group : Enhances electron-withdrawing effects, improving receptor binding .
- Ethyl Ester : Modifies lipophilicity, affecting membrane permeability and bioavailability .
- Tetrahydrobenzo[b]thiophene Core : Rigidity impacts conformational stability and target selectivity .
Q. What strategies are effective in addressing solubility challenges during evaluations?
- Co-solvents : Use DMSO or ethanol (≤1% v/v) to enhance aqueous solubility for in vitro assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to improve bioavailability .
- Nanoparticle Formulation : Encapsulate the compound to enhance delivery and reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
